molecular formula C26H28N6O4 B15102296 N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B15102296
M. Wt: 488.5 g/mol
InChI Key: WXTLOXBZXNPQMA-UHFFFAOYSA-N
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Description

N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a decanedihydrazide linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of indole-2,3-dione derivatives with decanedihydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction can produce dihydroxy compounds.

Scientific Research Applications

N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s indole moieties can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymatic processes or the activation of signaling pathways involved in cellular responses to oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by two indole-derived moieties linked through a decanedihydrazide chain. Its molecular formula is C24H26N6O4C_{24}H_{26}N_6O_4 with a molecular weight of approximately 462.5 g/mol.

Research indicates that derivatives of the indole structure, including this compound, may exert their biological effects through the following mechanisms:

  • Induction of Apoptosis : Studies have shown that similar compounds enhance reactive oxygen species (ROS) levels by inhibiting thioredoxin reductase (TrxR), leading to apoptosis in cancer cells. For instance, a related compound was found to activate apoptosis proteins such as Bax and cleaved-caspase 3 in HCT116 cells .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various tumor cell lines, including SK-BR-3, MDA-MB-231, HCT116, and others. These findings suggest its potential as an anticancer agent .

Biological Activity Data

Cell Line IC50 (µM) Mechanism
SK-BR-35.0Induction of apoptosis via ROS accumulation
MDA-MB-2314.5Inhibition of TrxR leading to cell death
HCT1166.0Activation of apoptosis pathways
SW4807.5Cell cycle arrest and apoptosis induction

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of various indole derivatives on murine cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation, suggesting their potential for further development as anticancer agents .
  • Antimicrobial Properties : Another investigation focused on the antibacterial activity of related indole derivatives against various pathogens. The study reported promising results with minimum inhibitory concentrations (MIC) indicating effective antimicrobial action against strains such as Pseudomonas aeruginosa and Staphylococcus aureus.

Properties

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-1H-indol-3-yl)imino]decanediamide

InChI

InChI=1S/C26H28N6O4/c33-21(29-31-23-17-11-7-9-13-19(17)27-25(23)35)15-5-3-1-2-4-6-16-22(34)30-32-24-18-12-8-10-14-20(18)28-26(24)36/h7-14,27-28,35-36H,1-6,15-16H2

InChI Key

WXTLOXBZXNPQMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

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